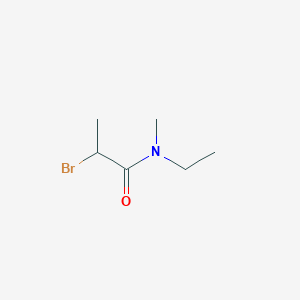

2-Bromo-N-ethyl-N-methylpropanamide

Description

Contextualization within Modern Organic Synthesis and Amide Chemistry

Amides are fundamental building blocks in organic chemistry and are ubiquitously found in nature, most notably as the linkages in peptides and proteins. The amide bond is known for its stability, yet significant research in recent decades has unlocked methods for its selective activation to participate in a variety of chemical transformations. researchgate.net Halogenated organic compounds, on the other hand, are valuable intermediates in synthesis due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions or to participate in organometallic coupling reactions.

The combination of these two functionalities in N-substituted halogenated propanamides creates a versatile molecular scaffold. The presence of a halogen atom at the alpha-position to the carbonyl group (the "α-carbon") makes this position susceptible to nucleophilic attack, while the substituents on the amide nitrogen can be tailored to modulate the compound's reactivity and physical properties. This strategic placement of functional groups allows these compounds to serve as key precursors in the synthesis of more complex molecules.

Chemical Significance and Research Potential of 2-Bromo-N-ethyl-N-methylpropanamide

This compound is a specific member of the α-halogenated amide family. Its structure features a bromine atom on the carbon adjacent to the amide carbonyl group, and two different alkyl groups (ethyl and methyl) on the nitrogen atom. This tertiary amide structure prevents reactions at the nitrogen center, directing the reactivity towards the α-carbon.

The primary chemical significance of this compound lies in its potential as a synthetic intermediate. The carbon-bromine bond is relatively weak and polarized, making the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, leading to the formation of diverse molecular architectures.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant research potential. It is commercially available from several suppliers, indicating its use as a building block in organic synthesis. For instance, it has been listed as a reactant in the synthesis of diverse indole-fused scaffolds, which are important structures in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12BrNO | PubChem |

| Molecular Weight | 194.07 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1060817-26-6 | PubChem |

| SMILES | CCN(C)C(=O)C(C)Br | PubChem |

| InChIKey | FVNKDGISNDDCFU-UHFFFAOYSA-N | PubChem |

Overview of Contemporary Research Directions for α-Halogenated Amides

The broader class of α-halogenated amides, to which this compound belongs, is an active area of research in organic synthesis. These compounds are recognized as versatile synthons for the construction of a variety of organic molecules.

One major research direction is their use in the synthesis of α-amino amides. The substitution of the α-halogen with a nitrogen nucleophile is a direct route to these valuable compounds, which are subunits of peptides and have applications as ligands for metal catalysts.

Furthermore, α-halogenated amides are employed in the construction of heterocyclic compounds. Through intramolecular reactions, where a nucleophilic part of the amide substituent displaces the α-halogen, various ring systems can be formed. For example, they have been used to synthesize piperidine (B6355638) and pyrrolidine (B122466) derivatives, which are important nitrogen-containing heterocyclic structures with a wide range of biological activities. researchgate.net

In the realm of carbon-carbon bond formation, α-halogenated amides participate in various coupling reactions. For instance, they can undergo Negishi cross-coupling reactions with organozinc reagents, catalyzed by nickel complexes, to form α-chiral amides with high enantiomeric purity. Atom transfer radical cyclization is another powerful method where α-chloro amides with a suitably located double bond can be used to form cyclic systems.

Recent advancements have also focused on the development of new and efficient methods for the synthesis of α-halogenated amides themselves. One such method involves the double electrophilic activation of ynamides. This approach allows for the divergent synthesis of a broad range of α-halo amides under mild conditions.

The research into α-halogenated amides continues to expand their synthetic utility, underscoring the potential of compounds like this compound as valuable tools for the modern organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-ethyl-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-4-8(3)6(9)5(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNKDGISNDDCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672450 | |

| Record name | 2-Bromo-N-ethyl-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-26-6 | |

| Record name | 2-Bromo-N-ethyl-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Bromo N Ethyl N Methylpropanamide

Strategic Retrosynthesis and Precursor Identification

A retrosynthetic analysis of 2-Bromo-N-ethyl-N-methylpropanamide reveals two primary bond disconnections to identify its precursors. The most logical disconnection is at the C-N amide bond, which simplifies the target molecule into two more readily available starting materials: an α-bromo acyl halide (or a related activated carboxylic acid derivative) and a secondary amine. A second possible disconnection is at the C-Br bond, which would involve the bromination of an existing amide.

The first approach, disconnecting the amide bond, points to 2-bromopropanoyl halide (e.g., 2-bromopropanoyl chloride or bromide) and N-ethyl-N-methylamine as the key precursors. This strategy is often preferred due to the high reactivity of acyl halides with amines, leading to efficient amide bond formation.

The second approach involves the disconnection of the C-Br bond. This would start with N-ethyl-N-methylpropanamide and introduce the bromine atom at the alpha position in a subsequent step. This route requires a selective bromination method that can tolerate the amide functional group.

Considering the availability and reactivity of starting materials, the first retrosynthetic strategy is often the more direct and commonly employed pathway.

Classical Synthetic Pathways for α-Brominated Propanamides

The classical synthesis of α-brominated propanamides like this compound generally involves a two-step sequence: the formation of the amide bond followed by α-bromination, or the synthesis of an α-brominated acyl halide followed by amidation.

Amide Bond Formation Strategies

The formation of the amide bond is a fundamental transformation in organic synthesis. rsc.org The most direct method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. rsc.orgresearchgate.net Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as HATU. ucl.ac.uk However, these methods generate stoichiometric byproducts. ucl.ac.ukcatalyticamidation.info

A more traditional and often more atom-economical approach for simple amides is the reaction of an acyl chloride with an amine. ucl.ac.uk In the context of this compound, this would involve reacting 2-bromopropanoyl chloride with N-ethyl-N-methylamine. This reaction is typically fast and high-yielding.

| Reagent Class | Specific Example(s) | Role |

| Acyl Halides | 2-Bromopropanoyl chloride | Electrophilic partner in amidation |

| Amines | N-Ethyl-N-methylamine | Nucleophilic partner in amidation |

| Coupling Reagents | EDC, HATU, T3P, CDI | Activation of carboxylic acids |

| Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Reaction medium |

Alpha-Bromination Techniques: Electrophilic and Radical Mechanisms

The introduction of a bromine atom at the α-position of a carbonyl compound can be achieved through several methods, primarily involving either electrophilic or radical pathways.

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. libretexts.org This reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The PBr₃ converts the carboxylic acid into an acyl bromide, which can then enolize. The resulting enol attacks Br₂ to give the α-bromo acyl bromide, which can then be converted to the desired α-bromo amide by reaction with an amine. libretexts.org

Alternatively, direct bromination of an amide can be challenging. However, methods have been developed for the α-functionalization of amides. One approach involves the umpolung (polarity reversal) of the α-position, making it electrophilic. nih.gov Another common method for α-bromination is the use of N-bromosuccinimide (NBS) , often in the presence of a radical initiator like light or a peroxide. fiveable.me This proceeds via a radical mechanism where a bromine radical is generated and abstracts a hydrogen atom from the α-carbon, followed by reaction with Br₂ or NBS to introduce the bromine atom. fiveable.me

For the synthesis of this compound, starting with N-ethyl-N-methylpropanamide, a radical bromination using NBS could be a viable route. However, controlling the selectivity and avoiding over-bromination can be a challenge. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to improve its sustainability.

Development of Environmentally Benign Reaction Media

A significant aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. ingentaconnect.combenthamdirect.com Traditionally, amide synthesis has often been carried out in solvents like dichloromethane (DCM) and dimethylformamide (DMF). ucl.ac.uk However, there is a growing interest in using greener solvents.

Water is an attractive green solvent due to its low cost, non-toxicity, and non-flammability. ingentaconnect.comwikipedia.org While the solubility of some organic reactants in water can be low, the use of surfactants or co-solvents can overcome this limitation. ingentaconnect.com Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another green alternative, behaving as nonpolar solvents at relatively mild conditions. wikipedia.org Ionic liquids and deep eutectic solvents are also being explored as recyclable and potentially less hazardous reaction media. nih.govingentaconnect.com For bromination reactions, performing the reaction in a continuous flow system can improve safety by generating the hazardous bromine in situ. nih.gov

| Solvent Type | Specific Example | Key Advantages |

| Aqueous | Water | Non-toxic, renewable, non-flammable wikipedia.org |

| Supercritical Fluid | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, readily available, easily removed wikipedia.org |

| Ionic Liquids | Various | Low volatility, recyclable nih.govingentaconnect.com |

| Solvent-Free | Neat reaction | Reduces solvent waste bohrium.com |

Catalyst Design for Sustainable Transformations

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste. ucl.ac.ukrsc.org In amide synthesis, the development of catalytic methods to replace stoichiometric coupling reagents is a major area of research. ucl.ac.ukcatalyticamidation.infosigmaaldrich.com

Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.ukbohrium.comacs.org These catalysts are generally low-cost and have low toxicity. ucl.ac.uk Biocatalysis, using enzymes to catalyze amide bond formation, is another promising green approach, offering high selectivity and operating in aqueous media under mild conditions. rsc.org

For bromination reactions, the use of catalytic systems that avoid the direct use of elemental bromine is a key green objective. Oxidative bromination, which uses a bromide salt (like NaBr or HBr) in combination with an oxidant (such as oxygen or hydrogen peroxide), is a greener alternative to using Br₂. nih.govbohrium.comusc.galacs.org This approach generates the active brominating species in situ, reducing the hazards associated with handling and transporting molecular bromine. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants, offer a powerful strategy for rapid molecular complexity and structural diversity. nih.gov This approach is highly attractive for constructing α-branched amides, as it enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation compared to traditional linear syntheses.

One general MCR approach to α-branched amides involves a sequence of hydrozirconation, acylation, and nucleophile addition. nih.gov In this method, a nitrile is first treated with the Schwartz reagent (Cp₂Zr(H)Cl) to generate a metalloimine intermediate. nih.gov This intermediate then reacts with an acyl chloride to form an acylimine. nih.gov Finally, the addition of a π-nucleophile, such as an allylsilane or indole, in the presence of a Lewis acid, yields the α-branched amide. nih.govnih.gov For the synthesis of this compound, this could theoretically be adapted by using a suitable nitrile precursor and 2-bromopropionyl chloride as the acylating agent.

Another avenue involves the use of N-bromoamide reagents, such as N-bromosuccinimide (NBS), in novel multicomponent reactions. rsc.org For instance, tin(IV) chloride can catalyze a haloamidation process where an olefin reacts with a nitrile and a bromine source like N-bromoacetamide (NBA). The proposed mechanism involves the formation of a bromonium ion from the olefin, which is then opened by the nitrile. Subsequent hydrolysis yields the final bromoamide product. rsc.org These MCR strategies highlight the potential for convergent and efficient synthesis of complex amide structures.

Stereoselective and Enantioselective Synthesis of Chiral α-Brominated Amides

The presence of a stereocenter at the α-carbon makes this compound a chiral molecule. The synthesis of specific enantiomers of such chiral α-brominated amides is of high importance, as the biological activity of molecules often depends on their stereochemistry. Enantioenriched α-haloamides are valuable building blocks for preparing a wide array of chiral motifs found in biologically active compounds. nih.gov Key strategies to achieve this stereocontrol include the use of chiral auxiliaries and the development of asymmetric catalytic systems.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

A well-established method for preparing chiral non-racemic α-halo amides involves the use of chiral auxiliaries like Oppolzer's camphorsultam. nih.gov In this strategy, the chiral auxiliary is first attached to a carboxylic acid precursor to form a chiral amide. The subsequent α-bromination reaction is then controlled by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer. Ward and co-workers discovered that diastereomeric α-bromoamides derived from Oppolzer's camphorsultam could undergo epimerization when treated with potassium bromide in a polar aprotic solvent, increasing the diastereomeric excess. nih.gov This process favors the formation of the (R)-isomer, where the bromine atom is located on the less sterically hindered face. nih.gov Following the diastereoselective bromination, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched α-bromo acid, which can then be converted to the target N-ethyl-N-methylamide.

| Auxiliary Strategy | Key Features | Outcome | Reference |

| Oppolzer's Camphorsultam | Diastereoselective bromination of an amide derived from the chiral auxiliary. | Preferential formation of one diastereomer. | nih.gov |

| Epimerization | Treatment with KBr in a polar aprotic solvent (e.g., MeCN). | Increases diastereomeric excess from 0 to 70%. | nih.gov |

Asymmetric Catalysis for Stereocenter Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. Various catalytic systems have been developed for the asymmetric α-bromination of carbonyl compounds, which are precursors to amides.

Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral secondary amines, such as C₂-symmetric diphenylpyrrolidine, have been successfully used to catalyze the enantioselective α-bromination of aldehydes with high yields and enantiomeric excess (up to 96% ee). rsc.org The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst, which then reacts with an electrophilic bromine source like NBS. Similarly, chiral imidazolidinone catalysts can be used for the α-bromination of ketones. rsc.org

Another advanced approach is electricity-driven asymmetric bromocyclization, which has been enabled by chiral phosphate (B84403) anion phase-transfer catalysis. nih.gov This method uses sodium bromide as an inexpensive and green bromine source, which is anodically oxidized. A phase-transfer catalyst transports the bromine species to an organic phase where a chiral phosphate anion directs the asymmetric bromination. nih.gov This synergistic system avoids the need for stoichiometric and often wasteful chemical oxidants. nih.gov

Photoenzymatic catalysis represents another cutting-edge strategy. Engineered flavin-dependent "ene"-reductases have been used for the asymmetric coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent stereoselectivity. nih.gov While demonstrated for α-chloroamides, this method highlights the potential of biocatalysis for creating chiral α-haloamides, offering a green and highly selective alternative. nih.gov

| Catalytic System | Catalyst Type | Precursor | Key Features | Reference |

| Organocatalysis | Chiral Diphenylpyrrolidine | Aldehydes | Forms chiral enamine intermediate; up to 96% ee. | rsc.org |

| Phase-Transfer Catalysis | Chiral Phosphate Anion | Olefinic Amides | Electricity-driven, uses NaBr as Br source. | nih.gov |

| Photoenzymatic Catalysis | Engineered Ene-Reductase | Dihaloamides & Alkenes | Light-driven, highly chemo- and stereoselective. | nih.gov |

Process Intensification and Scalability Studies for Production Research

Process intensification (PI) refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. youtube.com For the industrial production of fine chemicals like this compound, PI and scalability are critical considerations to ensure economic viability and sustainability.

Research into the amidation process has demonstrated the benefits of PI. A study comparing a traditional batch process with intensified options for an amidation reaction found that an intensified batch case could result in cost savings of up to 40%. acs.org This was achieved by optimizing factors such as reagent stoichiometry and reducing the amount of solvents used. acs.org

Continuous flow manufacturing is a key PI strategy. In a continuous process, reactants are continuously fed into a reactor, and the product is continuously removed. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. For amidation reactions, continuous flow reaction in static mixers has been shown to be a feasible option. acs.org While a specific study found that an intensified batch process was more suitable for a particular amidation at 100% yield, a continuous reaction scheme could become more desirable if high yields prove difficult to achieve in batch mode. acs.org

| PI Strategy | Description | Advantages | Potential Application | Reference |

| Intensified Batch | Optimization of a traditional batch process, e.g., by reducing solvent volume and reagent excess. | Significant cost savings (up to 40%), simpler implementation than full continuous. | Amidation reactions where high yield is achievable. | acs.org |

| Continuous Flow | Reactants are continuously fed into a reactor (e.g., static mixer or wiped film evaporator). | Improved heat/mass transfer, enhanced safety, consistent product quality. | Amidation reactions, solvent removal. | acs.org |

Scientific Data Unavaliable for this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the chemical compound this compound, as required by the specified article outline, is not publicly available.

Searches for advanced spectroscopic and structural elucidation studies, including infrared (IR) spectroscopy, X-ray crystallography, and chiroptical spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism), for this compound did not yield any specific research findings. While general information on the analytical techniques and data for structurally related but distinct compounds exists, there are no published studies detailing the specific properties of this compound itself.

Consequently, the generation of a scientifically accurate article with the requested detailed content for the following sections is not possible:

Advanced Spectroscopic and Structural Elucidation Studies

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment in Chiral Forms:No chiroptical studies have been performed or made public to determine the absolute configuration of its potential chiral forms.

Without access to primary research data, any attempt to create the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Reactivity and Reaction Mechanisms of 2 Bromo N Ethyl N Methylpropanamide

The reactivity of 2-Bromo-N-ethyl-N-methylpropanamide is largely dictated by the presence of a bromine atom on the secondary carbon adjacent to the amide carbonyl group. This structure allows for a variety of reactions, primarily centered around the carbon-bromine bond.

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution is a cornerstone reaction for alkyl halides. For a secondary halide such as this compound, two primary mechanistic pathways are possible: the SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) reactions. masterorganicchemistry.comlibretexts.org The operative mechanism is highly dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (a "backside attack"). masterorganicchemistry.commasterorganicchemistry.com This leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile, resulting in second-order kinetics. masterorganicchemistry.comyoutube.com Steric hindrance is a major factor; bulkier substrates react more slowly. masterorganicchemistry.com For this compound, the presence of substituents on the alpha-carbon makes it more hindered than a primary halide but still accessible to strong, unhindered nucleophiles. masterorganicchemistry.com

The SN1 pathway proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a planar secondary carbocation intermediate. libretexts.orgyoutube.com This step is unimolecular, meaning the reaction rate depends only on the concentration of the substrate. libretexts.orgyoutube.com The intermediate carbocation is then rapidly attacked by the nucleophile from either face, leading to a mixture of enantiomers, often resulting in a racemic or partially racemic product. youtube.com SN1 reactions are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. youtube.comdoubtnut.com

The table below summarizes the key differences between the SN1 and SN2 pathways as they apply to a secondary halide like this compound.

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order (Rate = k[Substrate]) libretexts.org | Second-order (Rate = k[Substrate][Nucleophile]) masterorganicchemistry.com |

| Mechanism | Two steps, via carbocation intermediate libretexts.orgyoutube.com | One concerted step, via transition state masterorganicchemistry.commasterorganicchemistry.com |

| Stereochemistry | Racemization/partial racemization youtube.com | Inversion of configuration masterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Methyl > Primary > Secondary masterorganicchemistry.commasterorganicchemistry.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) youtube.com | Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) youtube.com |

| Solvent | Favored by polar protic solvents (e.g., alcohols, water) youtube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

The choice of nucleophile is critical in directing the outcome of substitution reactions with this compound.

Nitrogen Nucleophiles: Strong nitrogen nucleophiles like ammonia, primary amines, and secondary amines would likely react via an SN2 mechanism to form the corresponding substituted amino-propanamides. Azide (N₃⁻) is another effective nucleophile that typically follows an SN2 pathway.

Oxygen Nucleophiles: Weak oxygen nucleophiles such as water and alcohols promote SN1 reactions, particularly with heating, in a process known as solvolysis. libretexts.orgyoutube.com This would yield 2-hydroxy-N-ethyl-N-methylpropanamide or 2-alkoxy-N-ethyl-N-methylpropanamide, respectively. Stronger oxygen nucleophiles like alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) would favor the SN2 mechanism but could also induce competing elimination reactions. masterorganicchemistry.com

Sulfur Nucleophiles: Thiolates (RS⁻) and hydrogen sulfide (B99878) (HS⁻) are excellent nucleophiles and generally favor the SN2 pathway due to the high polarizability and low basicity of sulfur. These reactions would produce the corresponding thioethers and thiols.

Carbon Nucleophiles: Carbanions, such as those derived from terminal alkynes (acetylides) or cyanide (CN⁻), are strong nucleophiles that react via the SN2 mechanism to form new carbon-carbon bonds. masterorganicchemistry.com

The table below provides examples of potential substitution products.

| Nucleophile Type | Example Nucleophile | Reagent Example | Expected Product |

| Nitrogen | Amine | Ethylamine | 2-(Ethylamino)-N-ethyl-N-methylpropanamide |

| Oxygen | Alcohol (Solvolysis) | Methanol | 2-Methoxy-N-ethyl-N-methylpropanamide |

| Sulfur | Thiolate | Sodium ethanethiolate | 2-(Ethylthio)-N-ethyl-N-methylpropanamide |

| Carbon | Cyanide | Sodium Cyanide | 2-Cyano-N-ethyl-N-methylpropanamide |

Amide Functional Group Transformations

The N,N-disubstituted amide group in this compound is generally stable but can undergo specific transformations under appropriate conditions.

Amide hydrolysis requires forcing conditions, typically strong acid or base with heating, to break the resilient amide bond.

Acid-Catalyzed Hydrolysis: Treatment with hot aqueous acid (e.g., HCl, H₂SO₄) would cleave the amide bond to yield 2-bromopropanoic acid and ethylmethylamine hydrochloride.

Base-Promoted Hydrolysis: Saponification with a strong base like sodium hydroxide would produce the sodium salt of 2-bromopropanoic acid and free ethylmethylamine. doubtnut.com

Transamidation , the conversion of one amide into another by reaction with an amine, is generally a difficult process that often requires catalysts or high temperatures.

The amide group can be reduced, but it is resistant to oxidation.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely to a methylene (B1212753) group. This reaction would transform this compound into 2-bromo-N-ethyl-N-methylpropan-1-amine.

Oxidation: The amide functional group is at a high oxidation state and is not readily oxidized further.

Alpha-Carbon Reactivity and Enolization Pathways

The alpha-carbon is the carbon atom adjacent to the carbonyl group. In this compound, this is the same carbon that bears the bromine atom. This carbon also has one acidic alpha-hydrogen.

Under strongly basic conditions, there is a potential for deprotonation of this alpha-hydrogen to form an enolate intermediate. libretexts.org However, this pathway is in direct competition with SN2 substitution at the same carbon and, more significantly, with base-induced E2 (Elimination, Bimolecular) reaction. The use of a strong, sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) would favor enolate formation. Once formed, this enolate could theoretically act as a nucleophile. However, the more probable outcome with common bases like hydroxides or alkoxides is the E2 elimination of hydrogen bromide to yield N-ethyl-N-methylmethacrylamide. libretexts.org

Alpha-Carbon Reactivity and Enolization Pathways

Base-Mediated Reactions at the α-Position

The α-hydrogen in this compound is acidic and can be removed by a base to form an enolate. However, due to the presence of the adjacent bromine atom, base-mediated reactions can proceed through various pathways. The reaction of α-bromo amides with bases can lead to nucleophilic substitution, elimination, or rearrangement, depending on the reaction conditions and the nature of the base. For instance, the reaction of α-bromoamides with the anions of other amides or thioamides can result in the formation of heterocyclic structures like oxazolidin-4-ones and thiazolidin-4-ones, respectively rsc.org.

While specific studies on this compound are limited, research on similar compounds such as 2-bromo-2-methylpropanamides demonstrates that base-promoted reactions can lead to self-condensation or cross-condensation products psu.edu. For example, the reaction of N-benzyl-2-bromo-2-methylpropanamide with lactams in the presence of sodium hydride affords spiro-oxazolidinones psu.edu.

Organometallic Reactions and Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that can react with α-bromo amides. These reactions typically involve the formation of a new carbon-carbon bond. The nucleophilic carbon of the organometallic reagent attacks the electrophilic α-carbon of the α-bromo amide, displacing the bromide ion.

These reactions are a fundamental tool for creating more complex carbon skeletons. For instance, the reaction of an organometallic reagent (R'-M) with this compound would be expected to yield N-ethyl-N-methyl-2-R'-propanamide. The choice of the organometallic reagent and reaction conditions is crucial to prevent side reactions, such as elimination or attack at the carbonyl carbon. The reactivity of organometallic compounds is influenced by the nature of the metal, with alkyllithium compounds being generally more reactive than Grignard reagents msu.edu.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions of α-bromo amides can lead to the formation of various cyclic structures and rearranged products, often driven by the formation of more stable ring systems.

Formation of Heterocyclic Structures (e.g., Oxazolidinones)

The reaction of 2-bromo-2-methylpropanamides with amides or a thioamide in the presence of a base can lead to the formation of oxazolidinone derivatives psu.edu. This transformation is a type of intramolecular cyclization where the amide nitrogen or a nitrogen from another amide molecule acts as a nucleophile, attacking the α-carbon and displacing the bromide. This leads to the formation of a five-membered heterocyclic ring. Specifically, the reaction of α-bromoisobutyramides with amide anions has been shown to afford oxazolidin-4-ones rsc.org. These oxazolidinone structures are of significant interest as they form the core of several classes of antibiotics researchgate.net. The synthesis of oxazolidinones can also be achieved through palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides organic-chemistry.org.

| Reactants | Base | Product | Reference |

| α-bromoisobutyramides, amide anions | Not specified | oxazolidin-4-ones | rsc.org |

| N-benzyl-2-bromo-2-methylpropanamide, lactams | Sodium hydride | spiro-oxazolidinones | psu.edu |

This table presents data for analogous compounds due to the lack of specific data for this compound.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are important transformations in organic synthesis. While specific examples involving this compound are not documented, the principles of such rearrangements can be applied. For instance, the Favorskii rearrangement of cyclic α-halo ketones leads to ring contraction chemistrysteps.com. An analogous "aza-Favorskii" rearrangement can occur in α-halo lactams, resulting in ring-contracted products nih.gov.

Conversely, ring expansion can be achieved through various methods, such as the Dowd-Beckwith ring expansion, which involves the radical-mediated expansion of a cyclic β-keto ester. While not directly applicable to this compound in its current form, these methodologies highlight the potential for skeletal rearrangements in related systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. α-Bromo amides are excellent substrates for these reactions.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions offer a versatile method for the functionalization of α-bromo amides. An enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has been reported to generate chiral α-aryl carboxamides in good yields and excellent enantioselectivities nih.govresearchgate.net. This reaction highlights the potential for creating stereochemically defined centers at the α-position.

Another significant palladium-catalyzed reaction is the reductive cross-coupling between α-bromo carboxamides and terminal alkynes. This process yields β,γ-alkenyl carboxamides, which can be further hydrogenated to α,α-dialkyl carboxamides rsc.org. The mechanism is suggested to involve a radical coupling process rsc.org.

| Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl boronic acids | Palladium catalyst with a chiral P,P=O ligand | Chiral α-aryl carboxamides | nih.govresearchgate.net |

| Terminal alkynes | Palladium catalyst | β,γ-alkenyl carboxamides | rsc.org |

This table presents data for analogous compounds due to the lack of specific data for this compound.

Copper-Mediated Reactions

Following a comprehensive review of available scientific literature, no specific research findings or detailed data on the copper-mediated reactions of this compound could be identified. While copper catalysis is a widely employed methodology in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and α-bromo amides are a common class of reactants, specific studies detailing the reactivity and reaction mechanisms of this compound in this context appear to be absent from the published record.

Consequently, the generation of detailed research findings and data tables as requested is not possible at this time.

Derivatization and Analogue Synthesis Based on the 2 Bromo N Ethyl N Methylpropanamide Scaffold

Modifications of the N-Alkyl Substituents

Alterations to the N-ethyl and N-methyl groups on the amide nitrogen represent a significant strategy for modifying the properties of the core 2-bromo-N-ethyl-N-methylpropanamide structure. These modifications can influence solubility, reactivity, and the ultimate architecture of resulting materials.

Systematic variation of the N-alkyl substituents allows for precise control over the steric and electronic environment around the amide functionality. Increasing the length or branching of the alkyl chains can impact the molecule's solubility in different solvents and its effectiveness as an initiator in polymerization reactions. For instance, the synthesis of a series of N-alkyl-2-bromoisobutyramides, where the alkyl group is varied, demonstrates the adaptability of the synthetic route, which typically involves the acylation of a primary or secondary amine with 2-bromoisobutyryl bromide.

Detailed research findings have shown that the nature of the N-alkyl group can influence the rate of initiation in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The steric bulk of the N-substituents can affect the approach of the monomer to the active propagating center, thereby modulating the polymerization kinetics.

Table 1: Examples of N-Alkyl Modified 2-Bromopropanamide (B1266602) Analogues

| Compound Name | N-Substituent 1 | N-Substituent 2 | Molecular Formula |

|---|---|---|---|

| 2-Bromo-N,N-dimethylpropanamide | Methyl | Methyl | C5H10BrNO |

| 2-Bromo-N-ethyl-2-methylpropanamide | Ethyl | H | C5H10BrNO |

| 2-Bromo-N,N-diethylbutanamide | Ethyl | Ethyl | C8H16BrNO |

The incorporation of cyclic or heterocyclic moieties as N-substituents introduces a higher degree of conformational rigidity and the potential for specific intermolecular interactions. This approach is valuable for creating initiators for polymerization that can impart unique functionalities to the resulting polymer chains. For example, synthesizing 2-bromopropanamides with N-aryl substituents, such as 2-bromo-N-(2-methylphenyl)propanamide, can be achieved. sigmaaldrich.combldpharm.com These aromatic groups can influence the thermal properties and solubility of the resulting polymers.

Furthermore, the introduction of heterocyclic rings can provide sites for post-polymerization modification or introduce specific catalytic or biological activity. The synthesis of these analogues generally follows standard amidation procedures, reacting the corresponding cyclic or heterocyclic amine with an appropriate acyl halide.

Table 2: Examples of 2-Bromopropanamides with Cyclic N-Substituents

| Compound Name | N-Substituent | Molecular Formula |

|---|---|---|

| 1-(2-Bromo-2-methylpropanoyl)piperidine | Piperidinyl | C9H16BrNO |

| 1-(2-Bromopropanoyl)pyrrolidine-2,5-dione | Succinimidyl | C7H7BrNO3 |

Functionalization at the Alpha-Position (C2)

The bromine atom at the C2 position is a key reactive handle for further functionalization of the this compound scaffold. Its ability to act as a leaving group in nucleophilic substitution reactions or to participate in radical reactions is central to its utility, particularly in polymerization.

The bromine atom can be displaced by other halogens (e.g., chlorine, iodine) or pseudohalogens (e.g., azide, cyano) through nucleophilic substitution reactions. This transformation alters the reactivity of the molecule as a polymerization initiator. For instance, converting the alpha-bromo group to an alpha-chloro group can result in a less active initiator for ATRP, which can be advantageous for controlling polymerization rates. ethz.ch Conversely, substitution with iodine may lead to a more active initiator.

Halogen exchange reactions, such as the Finkelstein reaction, are commonly employed for this purpose. The choice of the substituting halogen or pseudohalogen is dictated by the desired reactivity in subsequent polymerization steps. savemyexams.comsavemyexams.comyoutube.comyoutube.comyoutube.com

While less common for applications solely focused on initiating polymerization, the introduction of carbon-based functional groups at the alpha-position can create more complex and functionalized small molecules. This can be achieved through various carbon-carbon bond-forming reactions, such as coupling reactions, after converting the bromide to a more suitable reactive intermediate like an organometallic species. These modifications, however, can alter the atom transfer characteristics, making them less suitable as simple ATRP initiators. nih.gov

Incorporation into Polymeric Architectures and Materials

A primary application of this compound and its derivatives is their use as initiators in controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). nih.gov The 2-bromopropanamide moiety provides the necessary alkyl halide functionality to initiate the polymerization of a wide range of monomers.

The structure of the initiator determines the end-group functionality of the resulting polymer chains. By using functionalized initiators derived from the this compound scaffold, polymers with specific end-groups can be synthesized. For example, an initiator containing a hydroxyl group can lead to polymers with a terminal hydroxyl group, which can then be used in subsequent reactions to create block copolymers or other complex architectures. benchchem.com

The versatility of the 2-bromopropanamide structure allows for its incorporation into various polymeric materials. researchgate.net For instance, by attaching this initiator moiety to surfaces or nanoparticles, polymer brushes can be grown from these substrates, modifying their surface properties. Similarly, multifunctional initiators can be synthesized to create star or branched polymers. The robustness of the amide linkage and the predictable initiation behavior of the alpha-bromo group make this compound and its analogues valuable tools in the design and synthesis of advanced polymeric materials. nih.govnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic makeup of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding a wealth of information about its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For 2-Bromo-N-ethyl-N-methylpropanamide, DFT calculations would begin with geometry optimization. This process systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable three-dimensional structure of the molecule.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Template)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C=O | Data not available | ||

| C-N | Data not available | ||

| O=C-N | Data not available | ||

| C-N-C | Data not available | ||

| Br-C-C=O | |||

| C-C-N-C |

This table is a template illustrating the types of data obtained from DFT geometry optimization. Specific values for this compound are not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Template)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is a template showing the type of data generated from a HOMO-LUMO analysis. Specific values for this compound are not available in the cited literature.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. nih.govnih.gov

An MEP map of this compound would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. The area around the bromine atom and the hydrogen atoms would likely exhibit a more positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule like this compound, which has several rotatable bonds, means it can exist in multiple conformations. nih.gov Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. By calculating the energy of each conformation, an energy landscape can be constructed. This landscape reveals the most stable conformers (local and global minima) and the transition states that connect them. Such studies are essential for understanding the molecule's flexibility and its preferred shapes in different environments.

Computational methods can also be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are highly sensitive to the molecule's geometry and electronic environment. By calculating the theoretical NMR spectra for different conformations and comparing them with experimental data, it is possible to gain insights into the dominant conformations present in solution. researchgate.netnih.gov

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Template)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | Data not available | |

| C-Br | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available |

| N-CH₂-CH₃ | Data not available | Data not available |

| N-CH₂-CH₃ | Data not available | Data not available |

This table is a template illustrating the type of data that can be generated through computational NMR prediction. Specific values for this compound are not available in the cited literature.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, identifying the high-energy transition states that connect reactants to products. For a molecule like this compound, a key area of investigation involves nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.

Transition State Theory (TST) is employed to calculate the rate of such reactions. By locating the transition state structure—the specific molecular arrangement at the peak of the energy barrier—researchers can determine the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. For instance, in a hypothetical SN2 reaction with a generic nucleophile (Nu-), the process would be:

Nu- + CH3CH(Br)CON(CH3)(C2H5) → [Nu···CH(CH3)CON(CH3)(C2H5)···Br]‡ → NuCH(CH3)CON(CH3)(C2H5) + Br-

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state is indeed the correct one connecting the desired reactants and products. The IRC calculation traces the minimum energy path down from the transition state, ensuring one direction leads to the reactants and the other to the products, thus verifying the entire reaction coordinate.

Detailed research findings from such computational studies can provide precise geometric parameters of the transition state and the energy profile of the reaction, as illustrated in the table below.

Table 1: Hypothetical Transition State Data for SN2 Reaction of this compound

| Parameter | Value (Exemplary) | Description |

| Activation Energy (Ea) | 22.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| C-Br Bond Length (Å) | 2.350 | The bond length of the breaking Carbon-Bromine bond in the transition state structure. |

| C-Nu Bond Length (Å) | 2.150 | The bond length of the forming Carbon-Nucleophile bond in the transition state structure. |

| Imaginary Frequency (cm⁻¹) | -350i | The characteristic vibrational mode of the transition state corresponding to the reaction coordinate. |

Molecular Modeling of Ligand-Substrate Interactions (Purely Structural and Computational Analysis)

Molecular modeling is used to investigate how this compound, acting as a ligand, might interact with a larger substrate or receptor, such as a protein's active site. These studies are purely structural and computational, focusing on the non-covalent interactions that govern binding affinity and specificity, without implying any physiological outcome.

Using molecular docking simulations, the preferred orientation of the compound within a binding pocket can be predicted. These simulations calculate a scoring function, often expressed as binding energy, which estimates the strength of the interaction. The analysis focuses on identifying key intermolecular forces, such as:

Hydrogen Bonds: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of the substrate.

Van der Waals Forces: The ethyl and methyl groups contribute to hydrophobic and van der Waals interactions.

These computational models reveal the precise geometric fit and the electronic complementarity between the ligand and its substrate. The results can pinpoint specific amino acid residues or functional groups on the substrate that are critical for binding.

Table 2: Computational Analysis of this compound Interaction with a Hypothetical Binding Site

| Interaction Type | Key Atom/Group on Ligand | Interacting Substrate Group | Distance (Å) (Exemplary) |

| Hydrogen Bond | Carbonyl Oxygen (O) | Amine Hydrogen (-NH) | 2.9 |

| Halogen Bond | Bromine (Br) | Carbonyl Oxygen (C=O) | 3.1 |

| Hydrophobic | Ethyl Group (-CH₂CH₃) | Phenyl Ring | 3.8 |

| Binding Energy | N/A | N/A | -7.2 kcal/mol |

Prediction of Spectroscopic Signatures (Vibrational, Electronic) and Comparison with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective at predicting the spectroscopic signatures of molecules. These theoretical spectra can be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy to confirm molecular structure and understand its electronic properties.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Visible spectrum. This analysis helps identify the nature of the electronic excitations, for example, n → π* or π → π* transitions, providing insight into the molecule's electronic structure.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Exemplary) |

| C-H Stretch (Alkyl) | 2975 | 2978 |

| C=O Stretch (Amide I) | 1650 | 1655 |

| N-C Stretch | 1410 | 1415 |

| C-Br Stretch | 645 | 650 |

Advanced Analytical Methodologies for Chemical Research Applications

Chromatographic Separation Techniques

Chromatography is an indispensable tool in chemical analysis, enabling the separation of components from a mixture. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For 2-Bromo-N-ethyl-N-methylpropanamide, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment and quantification. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Table 1: Illustrative HPLC Parameters for Analysis of a Small Organic Amide

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table provides a general example and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it is expected to have sufficient volatility and thermal stability for GC analysis, particularly for assessing the presence of volatile impurities.

In a typical GC analysis, the compound would be injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A non-polar or mid-polar column, such as one coated with a phenyl polysiloxane phase, would likely be effective. A flame ionization detector (FID) would provide good sensitivity for this organic compound.

This compound possesses a chiral center at the carbon atom bearing the bromine. Consequently, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry. Chiral chromatography is the most common method for separating enantiomers. ntu.edu.sg This can be achieved using either HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amides. nih.govresearchgate.netcapes.gov.br Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) have shown success in resolving amide enantiomers. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. researchgate.net

Table 2: Common Chiral Stationary Phases for Amide Separation

| Chiral Stationary Phase | Chiral Selector |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Whelk-O® 1 | (R,R)-1-(3,5-Dinitrophenylamino)-2-phenyl-1,2-ethanediol |

Note: The selection of the optimal CSP and mobile phase would require experimental screening for this compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the analysis of complex mixtures and the definitive identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for both qualitative and quantitative analysis.

In GC-MS, the separated components from the GC column enter a mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. For this compound, the presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes), which is a powerful diagnostic tool. nih.govresearchgate.netacs.org The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. libretexts.org

LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds and for trace analysis in complex matrices. researchgate.net In this technique, the HPLC is coupled to a tandem mass spectrometer. The first mass spectrometer (MS1) can be set to select the molecular ion of the target analyte, which then enters a collision cell where it is fragmented. The second mass spectrometer (MS2) then analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity. acs.org

Table 3: Isotopic Abundance of Bromine

| Isotope | Natural Abundance (%) |

| 79Br | 50.69 |

| 81Br | 49.31 |

The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often via an LC interface (LC-NMR-MS), provides a powerful platform for unambiguous structure elucidation. outsourcedpharma.comresearchgate.net While MS provides information on the molecular weight and elemental composition, NMR provides detailed information about the chemical structure and connectivity of atoms. news-medical.net

For the definitive structural confirmation of a newly synthesized batch of this compound, a combined NMR and MS analysis would be the gold standard. outsourcedpharma.com High-resolution mass spectrometry (HRMS) would provide the accurate mass and elemental formula, while 1H and 13C NMR would confirm the carbon-hydrogen framework and the positions of the substituents. researchgate.net The coupling of these techniques allows for the confident identification of the main compound as well as any impurities. acs.orgnih.gov

Development of Specialized Detection Systems for Reaction Monitoring and Process Control in Academic Settings

Following a comprehensive search of academic and scientific literature, it has been determined that there is currently no specific published research detailing the development of specialized detection systems for reaction monitoring or process control where This compound is the primary compound of interest.

Searches for in-situ analysis, process analytical technology (PAT) applications, or the development of novel sensors specifically targeting the synthesis or presence of this compound did not yield any relevant detailed research findings, data tables, or methodologies as requested. The existing literature focuses on broader topics such as general amide synthesis, the use of PAT tools like FTIR and Raman spectroscopy for monitoring other types of chemical reactions, and basic chemical property listings for the compound from supplier databases.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on this specific topic as the foundational research does not appear to be available in the public domain.

Degradation and Environmental Fate Studies Chemical Perspective

Hydrolytic Stability and Degradation Product Characterization

The hydrolytic stability of 2-Bromo-N-ethyl-N-methylpropanamide is a key factor in its environmental persistence. While specific studies on this compound are not extensively documented, the hydrolysis of similar bromoalkanamides suggests that it would undergo hydrolysis, particularly under basic or acidic conditions. The reaction would involve the cleavage of the amide bond and the substitution of the bromine atom.

Under acidic conditions, hydrolysis is expected to yield propanoic acid, and N-ethyl-N-methylamine hydrochloride. In basic conditions, the products would likely be the salt of propanoic acid and N-ethyl-N-methylamine. The presence of the bromine atom on the adjacent carbon to the carbonyl group may influence the rate of hydrolysis.

A proposed mechanism for the hydrolysis of a related compound, 2-bromo-2-methylpropane, follows an SN1 pathway, especially in polar protic solvents. This involves the formation of a carbocation intermediate. doubtnut.comrsc.org

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Condition | Primary Degradation Products |

| Acidic Hydrolysis | Propanoic acid, N-ethyl-N-methylamine hydrochloride |

| Basic Hydrolysis | Propanoate salt, N-ethyl-N-methylamine |

Photolytic Degradation Pathways and Mechanisms

The photolytic degradation of this compound would be initiated by the absorption of ultraviolet (UV) radiation. The C-Br bond is typically the most labile bond susceptible to photolytic cleavage in such compounds, leading to the formation of a bromine radical and an organic radical.

The subsequent reactions of these radicals with other molecules, such as oxygen and water, in the environment would lead to a cascade of secondary products. The degradation of other organic compounds under UV irradiation has been shown to produce smaller, more oxygenated molecules, and ultimately, carbon dioxide and water. For instance, the photocatalytic decomposition of gaseous isopropanol (B130326) results in the formation of acetone and carbon dioxide.

Further research is necessary to fully elucidate the specific photolytic degradation pathways and the identity of all intermediate and final degradation products of this compound.

Thermal Decomposition Analysis and Stability Profiling

The thermal stability of this compound is a critical parameter for its safe handling and storage, as well as for understanding its fate in high-temperature environments. Thermal decomposition of similar carbamates has been shown to proceed through various pathways, including the elimination of smaller molecules. For example, ethyl N-methyl-N-phenylcarbamate decomposes to N-methylaniline, carbon dioxide, and ethylene. researchgate.net

The thermal decomposition of this compound would likely involve the cleavage of the C-Br and C-N bonds. The specific products would depend on the temperature and the presence of other substances. The decomposition of butyraldehyde, for example, results in a variety of products including carbon monoxide, propyl radical, and ethylketene. epa.gov

Table 2: Potential Thermal Decomposition Products of this compound

| Potential Decomposition Pathway | Possible Products |

| C-Br Bond Cleavage | Bromine radical, organic radical |

| C-N Bond Cleavage | N-ethyl-N-methylaminyl radical, 2-bromopropanoyl radical |

| Elimination Reactions | Smaller unsaturated compounds, HBr |

Oxidative Degradation under Controlled Laboratory Conditions

Oxidative degradation is a significant pathway for the breakdown of organic compounds in the environment, often mediated by reactive oxygen species. While specific studies on the oxidative degradation of this compound are limited, research on similar compounds provides insight into potential mechanisms. For instance, the oxidative degradation of N-methylpyrrolidone (NMP) has been shown to be a contributing factor to the corrosion of metal features in microelectronic fabrication, indicating its susceptibility to oxidation. nih.govresearchgate.netqub.ac.uk

The oxidation of this compound would likely target the alkyl groups and the carbon atom bearing the bromine. This could lead to the formation of hydroxylated or carbonylated derivatives, and ultimately to the cleavage of the molecule into smaller fragments. The presence of oxygen and temperature can significantly impact the rate and products of degradation, as seen in the oxidative degradation of 2-ethanolamine. ntnu.no

Further studies under controlled laboratory conditions, employing various oxidizing agents, would be necessary to fully characterize the oxidative degradation pathways and products of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-N-ethyl-N-methylpropanamide?

- Methodology : The compound can be synthesized via bromination of the corresponding propanamide precursor. For example, brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperature (40–60°C) in anhydrous solvents (e.g., CCl₄ or DCM) are commonly used. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Validation : Confirm product identity using H NMR (e.g., characteristic singlet for brominated methyl groups at δ ~1.8 ppm) and mass spectrometry (expected molecular ion peak at m/z ~208) .

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or degradation.

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation; wash immediately with soap/water if exposed .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, typically incineration with alkaline scrubbers .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Recommended Methods :

- NMR : H and C NMR to confirm substitution patterns (e.g., ethyl and methyl groups on the amide nitrogen).

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI+ mode) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 24.1245 Å, β = 91.837°) have been reported for analogous bromoamides .

- Challenges : Address disorder in alkyl/amide groups via iterative refinement and thermal ellipsoid analysis. ORTEP-3 can visualize anisotropic displacement parameters .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

- Key Findings :

- The bromine atom acts as a leaving group in SN₂ reactions, forming carbocation intermediates. Steric hindrance from the ethyl/methyl groups may favor elimination (E2) over substitution in polar aprotic solvents.

- Kinetic studies (e.g., using DMSO as solvent) reveal pseudo-first-order dependence on nucleophile concentration .

- Contradictions : Some studies report unexpected retention of stereochemistry in protic solvents, suggesting partial SN1 mechanisms .

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity (e.g., Fukui indices) and reaction pathways.

- Molecular Docking : Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina. The bromine atom may enhance binding via halogen bonding .

- Validation : Compare computed IR/NMR spectra with experimental data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.